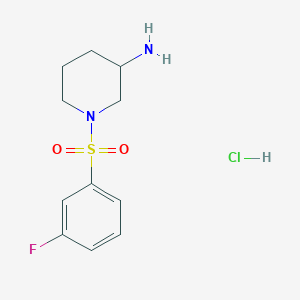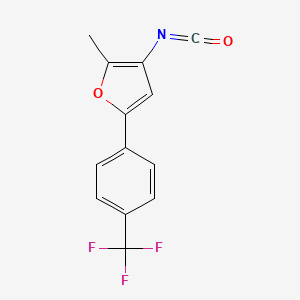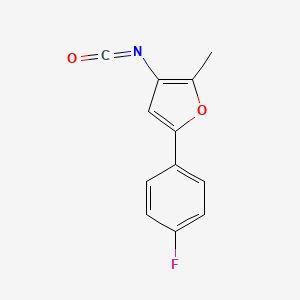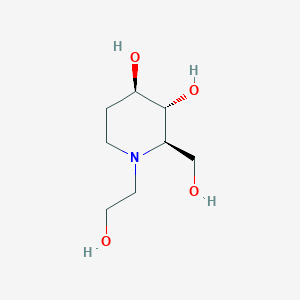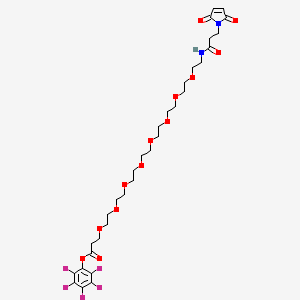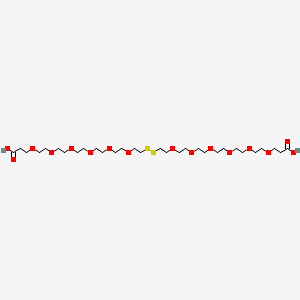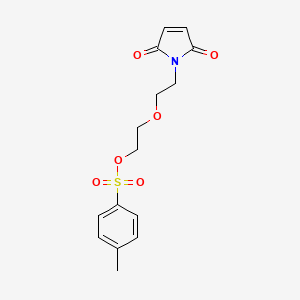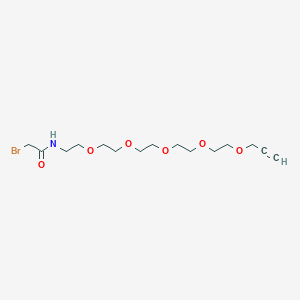
t-BuO2C-PEG3-SS-PEG3-CO2tBu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-BuO2C-PEG3-SS-PEG3-CO2tBu is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a disulfide bond (SS) and two t-butyl ester groups (t-BuO2C and CO2tBu) at the termini. This compound is widely used in various scientific research applications due to its unique chemical properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of t-BuO2C-PEG3-SS-PEG3-CO2tBu typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting polyethylene glycol (PEG) with a suitable activating agent.
Disulfide Bond Formation: The next step involves the introduction of a disulfide bond. This is typically achieved by reacting the PEGylated intermediate with a disulfide-containing reagent under mild conditions.
t-Butyl Ester Formation: The final step involves the introduction of t-butyl ester groups at the termini. This is achieved by reacting the disulfide-containing intermediate with t-butyl chloroformate in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
t-BuO2C-PEG3-SS-PEG3-CO2tBu undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The t-butyl ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out under mild conditions.
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). The reaction is typically carried out under mild conditions.
Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base.
Major Products
Oxidation: The major products are sulfonic acids.
Reduction: The major products are thiols.
Substitution: The major products are the substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
t-BuO2C-PEG3-SS-PEG3-CO2tBu has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various PEGylated compounds.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability.
Medicine: It is used in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.
Industry: It is used in the formulation of various industrial products, such as coatings and adhesives, to improve their performance and durability.
Wirkmechanismus
The mechanism of action of t-BuO2C-PEG3-SS-PEG3-CO2tBu involves the following steps:
Molecular Targets: The compound interacts with various molecular targets, such as proteins and enzymes, through its PEG chains and disulfide bond.
Pathways Involved: The compound exerts its effects through various pathways, including the modulation of protein-protein interactions and the stabilization of protein structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
mPEG-SS-PEG-mPEG: This compound is similar to t-BuO2C-PEG3-SS-PEG3-CO2tBu but lacks the t-butyl ester groups.
t-BuO2C-PEG-SS-PEG-CO2tBu: This compound is similar to this compound but has a shorter PEG chain.
Uniqueness
This compound is unique due to the presence of both t-butyl ester groups and a disulfide bond, which confer distinct chemical properties and versatility in various applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O10S2/c1-25(2,3)35-23(27)7-9-29-11-13-31-15-17-33-19-21-37-38-22-20-34-18-16-32-14-12-30-10-8-24(28)36-26(4,5)6/h7-22H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTWUOHTEOKCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCSSCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Azaspiro[3.5]nonan-8-ol hydrochloride](/img/structure/B8024910.png)
![5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B8024917.png)
